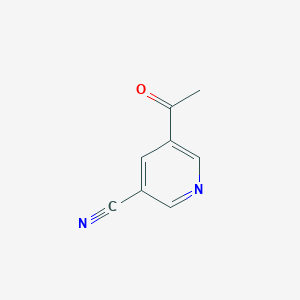![molecular formula C7H7NO3 B163759 1,3-Dioxolo[4,5-C]pyridine-4-methanol CAS No. 139645-23-1](/img/structure/B163759.png)
1,3-Dioxolo[4,5-C]pyridine-4-methanol
Overview
Description
1,3-Dioxolo[4,5-C]pyridine-4-methanol is a chemical compound with the molecular formula C7H7NO3 It is characterized by a dioxolane ring fused to a pyridine ring, with a methanol group attached to the fourth position of the pyridine ring
Mechanism of Action
Target of Action
It has been suggested that this compound may have potential anti-seizure properties , indicating that it might interact with targets involved in neuronal signaling.
Mode of Action
Given its potential anti-seizure activity , it could be hypothesized that it may modulate the activity of ion channels or neurotransmitter receptors in the brain, thereby altering neuronal excitability and reducing the likelihood of seizure events.
Biochemical Pathways
Based on its potential anti-seizure activity , it may be involved in modulating the activity of pathways related to neuronal signaling and excitability.
Result of Action
Given its potential anti-seizure activity , it may help to reduce neuronal excitability and prevent the abnormal electrical discharges in the brain that lead to seizures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-C]pyridine-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with 2-aminopyridine in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then subjected to reduction reactions to introduce the methanol group at the fourth position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5-C]pyridine-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 1,3-Dioxolo[4,5-C]pyridine-4-carboxylic acid, while reduction can produce 1,3-Dioxolo[4,5-C]pyridine-4-methane.
Scientific Research Applications
1,3-Dioxolo[4,5-C]pyridine-4-methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,3-Dioxolo[4,5-C]pyridine-4-methanol can be compared with other similar compounds, such as:
1,3-Dioxolo[4,5-B]pyridine: This compound has a similar dioxolane-pyridine structure but lacks the methanol group.
1,3-Dioxolo[4,5-C]pyridine-4-carboxylic acid: This compound is an oxidized derivative of this compound.
1,3-Dioxolo[4,5-C]pyridine-4-methane: This compound is a reduced derivative of this compound.
The uniqueness of this compound lies in its specific structural features and the presence of the methanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-3-5-7-6(1-2-8-5)10-4-11-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMSBEKLRNNBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601340 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139645-23-1 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
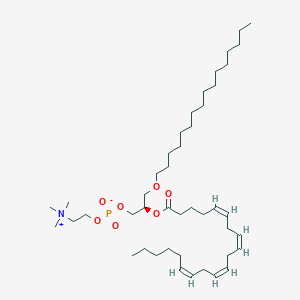
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)


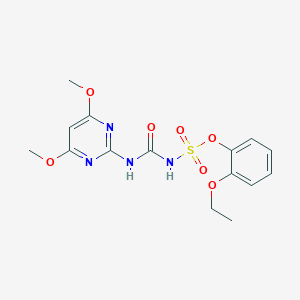

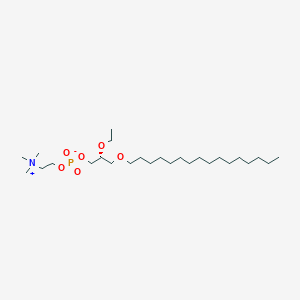
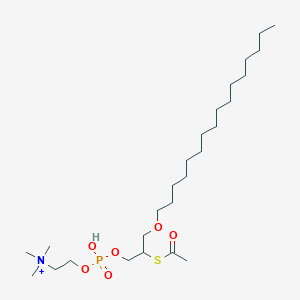


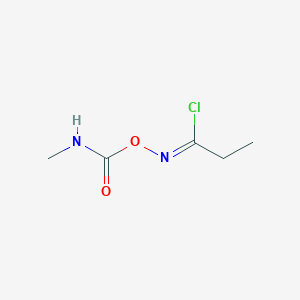

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
